molecular formula C28H40O6 B1253223 Dihydrowithaferin A

Dihydrowithaferin A

Número de catálogo: B1253223
Peso molecular: 472.6 g/mol
Clave InChI: YRXCLNDPESBJHL-CKNDUULBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Dihydrowithaferin A se puede sintetizar a través de varias reacciones químicas. Un método común implica la adición de Michael regioselectiva al anillo A de las withanolidas. Este proceso generalmente requiere reactivos y condiciones específicas para garantizar la estereoquímica y el rendimiento deseados .

Métodos de producción industrial

La producción industrial de this compound a menudo implica la extracción de la planta Withania somnifera. El proceso de extracción incluye el uso de solventes como diclorometano y metanol para aislar el compuesto del material vegetal .

Análisis De Reacciones Químicas

Reduction Reactions

2,3-Dihydrowithaferin A can undergo further reduction processes to yield derivatives. For example, lithium aluminum hydride can be used as a reducing agent.

Oxidation Reactions

2,3-Dihydrowithaferin A can undergo oxidation reactions. Potassium permanganate can be used as an oxidizing agent.

Hydrogenation and Isomerization

Withaferin A (1) can be reduced to 2,3-dihydrowithaferin A (2) via hydrogenation . The first hydrogenation of withaferin A (1) yields 2,3-dihydrowithaferin A (2), confirmed by the disappearance of downfield signals in the 1H-NMR spectrum . The signal of H-4 changes from a doublet into a triplet and shifts to a higher field .

Acetylation

Acetylation of 2,3-dihydrowithaferin A introduces acetyl groups to the molecule . For example, acetylation of the alcohol positions can be performed with acetic anhydride .

Hydrolysis

Attempts to open the δ-lactone ring in 2,3-dihydrowithaferin A by hydrolysis have been reported, but the reversibility of the reaction makes it difficult to isolate the ring-opened product . Both alkaline and acidic hydrolysis have been attempted .

Ozonolysis

Ozonolysis of dihydrowithaferin A diacetate (5) yields a product similar to that obtained from the ozonolysis of dihydrodesoxywithaferin A (6) . The products are identified as a hydroxymethyl ketone (14), an acetylated hydroxymethyl ketone (15), and an α,β-unsaturated methyl ketone (16) .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Dihydrowithaferin A is classified as a withanolide, specifically the 2,3-dihydro derivative of withaferin A. Its molecular formula is C28H40O6C_{28}H_{40}O_6, and it exhibits various functional properties due to its unique chemical structure, which includes features typical of steroid compounds and lactones .

Anticancer Activity

This compound has demonstrated significant anticancer properties across various studies:

  • Mechanism of Action : The compound exhibits cytotoxic effects against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It affects key signaling pathways involved in tumor growth, such as NF-κB and JAK/STAT .
  • Types of Cancer : Research indicates its efficacy against breast, prostate, ovarian, and colorectal cancers. For instance, in preclinical studies, this compound has shown promising results in reducing tumor size and enhancing the effects of conventional chemotherapeutics like cisplatin .

Neuroprotective Effects

This compound is being investigated for its neuroprotective properties:

  • Alzheimer's Disease : Studies suggest that it may inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. Molecular docking studies have indicated its potential to bind to targets involved in neurodegeneration .
  • Mechanisms : The compound's antioxidant properties help mitigate oxidative stress in neuronal cells, potentially reducing the risk or progression of neurodegenerative diseases .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects:

  • Inflammation Pathways : this compound modulates pro-inflammatory cytokines and inhibits pathways such as NF-κB that are critical in chronic inflammatory conditions .
  • Applications : These properties could be beneficial in treating conditions like arthritis and other autoimmune disorders where inflammation plays a central role .

Case Studies

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Roy et al. (2013)Prostate CancerDemonstrated that this compound can induce apoptosis in prostate cancer cells by modulating survivin protein levels, crucial for cell survival .
Research on Alzheimer'sNeuroprotectionShowed that this compound inhibits amyloid-beta aggregation and protects neuronal cells from oxidative damage .
Inflammatory ModelsArthritisHighlighted its ability to reduce inflammatory markers in animal models of arthritis, suggesting potential therapeutic use for inflammatory diseases .

Mecanismo De Acción

Dihydrowithaferin A ejerce sus efectos a través de múltiples dianas y vías moleculares. Inhibe la acetilcolinesterasa, una enzima involucrada en la descomposición de la acetilcolina, lo que aumenta la señalización colinérgica. Además, modula varios factores de transcripción, incluido NF-κB, que juega un papel crucial en la inflamación y la supervivencia celular .

Actividad Biológica

Dihydrowithaferin A, a derivative of withaferin A, is a withanolide extracted from the medicinal plant Withania somnifera (commonly known as ashwagandha). This compound has garnered attention due to its potential therapeutic effects, particularly in cancer treatment and other health conditions. This article presents a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is structurally characterized as a reduced derivative of withaferin A, specifically the 2,3-dihydro form. Its molecular formula is C28H40O6C_{28}H_{40}O_6, and it exhibits notable solubility properties that enhance its bioavailability compared to its parent compound .

1. Anticancer Activity

This compound has shown significant anticancer properties across various human cancer cell lines. Studies indicate that it inhibits cancer cell proliferation and induces apoptosis through several mechanisms:

  • Cytotoxicity : this compound exhibits cytotoxic effects against multiple cancer types, including breast, prostate, and colorectal cancers. For instance, a study reported a 35-fold increase in cytotoxicity compared to withaferin A in certain human cancer cell lines .
  • Induction of Apoptosis : The compound triggers apoptosis by modulating key signaling pathways, including the p53 pathway, which is crucial for regulating cell death and survival .
  • Disruption of Cytoskeletal Organization : It has been shown to disrupt cytoskeletal structures in cancer cells, which is vital for maintaining cell integrity and function .

2. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It modulates inflammatory cytokines and reduces oxidative stress markers in various cellular models. This activity is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Pharmacokinetics

Research on the pharmacokinetics of this compound indicates favorable absorption characteristics. Its bioavailability is enhanced due to its good aqueous solubility and ability to convert into more active forms under physiological conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
Cytotoxicity35-fold increase compared to withaferin A
Anti-inflammatoryReduces inflammatory cytokines
Disruption of cytoskeletonAlters cytoskeletal organization

Case Study 1: Breast Cancer

In vitro studies demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of the p53 pathway. The treatment resulted in decreased expression of proliferating cell nuclear antigen (PCNA), indicating reduced cell proliferation .

Case Study 2: Prostate Cancer

Another study highlighted its effectiveness against LNCaP prostate cancer cells, where this compound treatment led to increased apoptosis rates and downregulation of key oncogenic proteins involved in tumor growth and metastasis .

Propiedades

Fórmula molecular

C28H40O6

Peso molecular

472.6 g/mol

Nombre IUPAC

(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one

InChI

InChI=1S/C28H40O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h15-16,18-21,23-24,29,31H,5-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24+,26+,27-,28+/m0/s1

Clave InChI

YRXCLNDPESBJHL-CKNDUULBSA-N

SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CCC6O)C)O5)C)CO

SMILES isomérico

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)CC[C@@H]6O)C)O5)C)CO

SMILES canónico

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CCC6O)C)O5)C)CO

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Dihydrowithaferin A
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Dihydrowithaferin A
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Dihydrowithaferin A
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Dihydrowithaferin A
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Dihydrowithaferin A
5-Bromo-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
Dihydrowithaferin A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.